25I-NBF (hydrochloride)
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Overview
Description
25I-NBF (hydrochloride) is a synthetic compound belonging to the phenethylamine class of hallucinogens. It is an N-benzyl derivative of the phenethylamine hallucinogen 2C-I, which acts as a highly potent partial agonist for the 5-HT2A receptor . This compound has gained attention in the field of forensic and research applications due to its potent psychoactive properties.
Mechanism of Action
Target of Action
25I-NBF (Hydrochloride), also known as 2C-I-NBF, NBF-2C-I, or Cimbi-21, is a derivative of the phenethylamine hallucinogen 2C-I . Its primary target is the human serotonin 5-HT2A receptor . The 5-HT2A receptor is a subtype of the 5-HT2 receptor that belongs to the serotonin receptor family and is a G protein-coupled receptor (GPCR). This receptor is involved in many different biological functions, including the regulation of mood and cognition.
Mode of Action
25I-NBF acts as a highly potent partial agonist for the human 5-HT2A receptor It has a bias towards the β-arrestin 2 coupled signaling pathway . β-arrestin 2 is a protein that regulates the activity of GPCRs and can influence the receptor’s signaling and function.
Biochemical Analysis
Biochemical Properties
25I-NBF (Hydrochloride) interacts with the human 5-HT 2A receptors, demonstrating a K i value of 0.26 nM and an EC 50 value of 1.6 nM . This interaction is characterized by the compound’s high potency and efficacy, making it a partial agonist for the receptor .
Cellular Effects
25I-NBF (Hydrochloride) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving the 5-HT 2A receptors . The compound’s interaction with these receptors can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
The mechanism of action of 25I-NBF (Hydrochloride) involves its binding interactions with biomolecules, specifically the 5-HT 2A receptors . As a partial agonist, it can activate these receptors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 25I-NBF (Hydrochloride) can change over time in laboratory settings . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 25I-NBF (Hydrochloride) vary with different dosages in animal models . At a dose of 0.3 mg/kg/day, it has been observed to affect neurotransmitters’ release and rats’ behavior .
Metabolic Pathways
25I-NBF (Hydrochloride) is involved in metabolic pathways that interact with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25I-NBF (hydrochloride) involves the attachment of an N-(2-fluorobenzyl) group to the amine group of 2C-I. The process typically includes the following steps:
Starting Material: 2C-I (2,5-dimethoxy-4-iodophenethylamine).
Reaction with N-(2-fluorobenzyl) chloride: This step involves the nucleophilic substitution reaction where the amine group of 2C-I reacts with N-(2-fluorobenzyl) chloride to form the desired product.
Industrial Production Methods: the synthesis in a laboratory setting involves standard organic synthesis techniques and purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 25I-NBF (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), ethanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
25I-NBF (hydrochloride) has several scientific research applications, including:
Comparison with Similar Compounds
25I-NBOMe: Another N-benzyl derivative of 2C-I, known for its potent hallucinogenic properties.
25B-NBOMe: Similar in structure to 25I-NBOMe but with a bromine atom instead of iodine.
25C-NBOMe: Contains a chlorine atom in place of iodine.
Uniqueness of 25I-NBF (Hydrochloride): 25I-NBF (hydrochloride) is unique due to its specific substitution with a fluorobenzyl group, which contributes to its high potency and selectivity for the 5-HT2A receptor. This structural modification results in distinct pharmacological properties compared to other NBOMe derivatives .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FINO2.ClH/c1-21-16-10-15(19)17(22-2)9-12(16)7-8-20-11-13-5-3-4-6-14(13)18;/h3-6,9-10,20H,7-8,11H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAILJKILCIMFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCNCC2=CC=CC=C2F)OC)I.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-13-1 |
Source
|
Record name | 25I-Nbf hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25I-NBF HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEF65Y6VUG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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